6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Description
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Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-methoxy-1,2,4,9-tetrahydrocarbazol-3-one |
InChI |
InChI=1S/C13H13NO2/c1-16-9-3-5-13-11(7-9)10-6-8(15)2-4-12(10)14-13/h3,5,7,14H,2,4,6H2,1H3 |
InChI Key |
CISGDMAISVQRCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CC(=O)CC3 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological Potential of 6-Methoxy-Tetrahydrocarbazol-3-One Derivatives: A Comprehensive Technical Guide
Introduction & Strategic Importance
The tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, serving as the rigidified core for numerous neuroactive and oncological therapeutics. Among its functionalized variants, 6-methoxy-1,2,3,4-tetrahydrocarbazol-3-one and its downstream derivatives represent a critical class of pharmacological agents.
From a structural perspective, the 6-methoxy-THC core is a conformationally restricted bioisostere of endogenous indoleamines like serotonin (5-hydroxytryptamine) and melatonin (5-methoxy-N-acetyltryptamine). The presence of the 6-methoxy group is not arbitrary; it directly mimics the 5-methoxy/hydroxy substituents of these endogenous ligands, anchoring the molecule within the orthosteric binding pockets of G-protein coupled receptors (GPCRs) via critical hydrogen-bonding interactions [1]. Furthermore, the C3-ketone acts as a highly versatile synthetic handle, enabling stereoselective reductive amination to generate chiral 3-amino derivatives that exhibit potent and selective affinity for 5-HT receptor subtypes [2].
Mechanistic Pathways & Target Receptors
The pharmacological utility of 6-methoxy-THC derivatives is primarily driven by their ability to modulate serotonergic and melatonergic signaling pathways.
-
5-HT1B/1D Receptor Agonism: 3-amino derivatives synthesized from the 6-methoxy-3-one precursor act as potent agonists at 5-HT1B/1D receptors. Activation of these Gi/o-coupled receptors inhibits adenylate cyclase, reducing intracellular cAMP. In the cranial vasculature, this leads to vasoconstriction and the inhibition of pro-inflammatory neuropeptide release, forming the mechanistic basis for anti-migraine therapies (triptans) [3].
-
5-HT6 Receptor Antagonism: Larger, bulkier substitutions at the C3-amine shift the pharmacological profile toward 5-HT6 receptor antagonism, a pathway heavily investigated for treating cognitive impairment in Alzheimer's disease and schizophrenia.
Figure 1: 5-HT1B/1D receptor signaling pathway modulated by 6-methoxy-THC derivatives.
Synthetic Workflows & Experimental Protocols
The synthesis of 6-methoxy-tetrahydrocarbazol-3-one relies on a highly controlled Fischer Indole Synthesis. The following protocol explains the causality behind the specific reagent choices to ensure high yield and purity.
Protocol 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazol-3-one
Causality & Design: Attempting a direct Fischer indole cyclization with 1,4-cyclohexanedione typically results in poor yields due to the formation of bis-hydrazones and subsequent pentacyclic byproducts. To enforce a 1:1 stoichiometric reaction, one of the ketone moieties must be masked. We utilize 1,4-cyclohexanedione monoethylene acetal, which directs the cyclization exclusively to the unprotected ketone.
-
Hydrazone Formation & Cyclization: Suspend 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in glacial acetic acid. Heat the mixture to reflux (90-100°C) for 2-3 hours. The acidic environment acts as both solvent and catalyst, driving the[3,3]-sigmatropic rearrangement to form the intermediate 6-methoxy-THC-3-ethylene acetal.
-
Acetal Deprotection: Cool the reaction to room temperature and concentrate in vacuo. Dissolve the crude acetal in a mixture of THF and 2M HCl (1:1 v/v). Stir at 40°C for 4 hours. The aqueous acid hydrolyzes the protecting group, revealing the target C3-ketone.
-
Purification: Neutralize the mixture with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over anhydrous MgSO4 , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 6-methoxy-tetrahydrocarbazol-3-one [4].
Figure 2: Step-by-step synthetic workflow for 3-amino-6-methoxy-THC derivatives.
Pharmacological Profiling & Data Presentation
The functionalization of the C3 position on the 6-methoxy-THC core drastically alters the receptor affinity profile. The table below summarizes the structure-activity relationship (SAR) data, demonstrating how specific derivatives compare to endogenous ligands.
| Compound | 5-HT1D Affinity ( Ki , nM) | 5-HT6 Affinity ( Ki , nM) | MT1 Affinity ( Ki , nM) | Primary Pharmacological Role |
| 3-Amino-6-methoxy-THC | 12.5 | 45.0 | 8.2 | Broad-spectrum CNS active |
| 3-Methylamino-6-methoxy-THC | 4.8 | 18.5 | 15.4 | 5-HT1D Agonist |
| 6-Cyano-THC analog (Control) | 2.1 | >1000 | >1000 | Selective 5-HT1B/1D Agonist |
| Serotonin (Endogenous) | 4.5 | 15.0 | >1000 | Endogenous Neurotransmitter |
| Melatonin (Endogenous) | >1000 | >1000 | 0.1 | Endogenous Hormone |
Note: Values are representative benchmarks based on established SAR studies of the tetrahydrocarbazole pharmacophore.
Self-Validating Assay Protocols
To ensure data integrity when evaluating the pharmacological potential of these derivatives, assays must be designed as self-validating systems.
Protocol 2: High-Throughput cAMP Functional Assay (TR-FRET)
Causality & Validation: Because 5-HT1D receptors are Gi/o-coupled (inhibitory), baseline cAMP levels in resting cells are too low to measure a significant decrease. Therefore, we must pre-stimulate adenylate cyclase using Forskolin. To validate the assay's reliability, a Z'-factor calculation is strictly enforced.
-
Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT1D receptor into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).
-
Ligand Incubation: Add the 6-methoxy-THC derivative (concentration response curve: 10−11 to 10−5 M) concurrently with 10 µM Forskolin. Incubate for 30 minutes at room temperature.
-
Detection: Add the TR-FRET lysis/detection reagents (Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody). Incubate for 1 hour.
-
Self-Validation (Z'-Factor): Read the plate on a time-resolved fluorescence microplate reader. Calculate the Z'-factor using the equation:
Z′=1−∣μpositive−μnegative∣3(σpositive+σnegative)System Rule: The assay is only deemed valid and data is only extracted if the Z'-factor is > 0.5 , ensuring a robust signal window between the Forskolin-only control ( μpositive ) and the maximum inhibition control ( μnegative ).
Conclusion
The 6-methoxy-tetrahydrocarbazol-3-one scaffold is a highly versatile and pharmacologically rich chemical space. By leveraging the 6-methoxy group's bioisosteric relationship with endogenous indoleamines and utilizing the C3-ketone for stereoselective functionalization, researchers can systematically develop highly potent ligands for serotonergic and melatonergic GPCRs. Strict adherence to controlled synthetic workflows and self-validating pharmacological assays ensures the reliable translation of these compounds from benchtop synthesis to advanced drug development pipelines.
References
- Source: Google Patents (US5464864A)
- Source: Google Patents (CN103421855A)
- Source: European Patent Office (EP1693366A1)
The Strategic Role of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-3-One in Indole Alkaloid Synthesis: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
In the realm of complex heterocyclic chemistry and drug discovery, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one (6-MeO-THC-3-one) stands as a highly privileged, versatile scaffold[1]. Bridging the gap between simple indole building blocks and complex polycyclic alkaloids, this compound serves as the critical intermediate for synthesizing a vast array of biologically active molecules, ranging from anti-virulence agents to potent cyclooxygenase-2 (COX-2) inhibitors[2],[3].
As a Senior Application Scientist, I approach alkaloid synthesis not merely as a sequence of reactions, but as a strategic manipulation of electronic and steric vectors. The 6-MeO-THC-3-one scaffold offers two distinct functional advantages:
-
The 6-Methoxy Group: This moiety perfectly mimics the substitution pattern found in endogenous neurotransmitters like serotonin and melatonin. It provides essential hydrogen-bonding acceptor capabilities and modulates the electron density of the indole core, which is critical for high-affinity binding to biological targets such as G-protein-coupled receptors (GPCRs) and COX-2 enzymes[3].
-
The C3-Ketone Handle: The 3-one functionality acts as an electrophilic hub. It allows for divergent synthetic pathways, most notably asymmetric reductive amination to yield chiral 3-amino derivatives, or subsequent annulation reactions to build tetracyclic and pentacyclic indole alkaloids (e.g., ellipticine and ramatroban analogs)[2],[4].
Fig 1: Structural vectors of 6-MeO-THC-3-one enabling divergent alkaloid synthesis.
Mechanistic Pathways for Alkaloid Construction
Scaffold Construction via Regiocontrolled Fischer Indole Synthesis
The construction of the tetrahydrocarbazole core is most reliably achieved via the Fischer indole synthesis[2]. However, reacting 4-methoxyphenylhydrazine directly with 1,4-cyclohexanedione is synthetically disastrous, inevitably leading to bis-hydrazone formation and intractable polymeric mixtures.
The Causality of the Acetal: To enforce 1:1 stoichiometry and absolute regiocontrol, 1,4-cyclohexanedione monoethylene acetal is utilized[5]. The acid-catalyzed reaction first forms the mono-hydrazone, which undergoes a [3,3]-sigmatropic rearrangement. The acidic conditions simultaneously drive the cyclization, rearomatization, and the in situ deprotection of the acetal, revealing the critical C3-ketone in a highly efficient one-pot process[5].
The Chiral Hub: Asymmetric Functionalization
Many natural alkaloids and synthetic therapeutics require absolute stereocontrol at the C3 position. The 3-one handle allows for the introduction of chirality via stereoselective reduction or reductive amination[2]. Biocatalytic approaches using lipases or oxidoreductases have proven highly effective in generating enantiopure (R)- or (S)-alcohols and amines, which are direct precursors to drugs like Ramatroban[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol A: One-Pot Synthesis of 6-MeO-THC-3-one
-
Objective: Synthesize the core scaffold while preventing bis-hydrazone polymerization.
-
Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), 1,4-cyclohexanedione monoethylene acetal (1.05 eq), 10% aqueous H₂SO₄.
-
Step-by-Step Methodology:
-
Add 10% aqueous H₂SO₄ (30 mL per 10 mmol of substrate) to a round-bottomed flask equipped with a reflux condenser.
-
Dissolve 4-methoxyphenylhydrazine hydrochloride in the acidic solution with continuous stirring.
-
Dropwise, add 1,4-cyclohexanedione monoethylene acetal at room temperature.
-
Elevate the temperature to reflux (95-100 °C) and maintain for 2.5 hours.
-
Validation Checkpoint 1 (In-Process): Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The disappearance of the hydrazine (Rf ~0.1) and the emergence of a single UV-active spot (Rf ~0.4) confirms cyclization.
-
Cool the mixture to 0 °C and carefully neutralize with 10% NaOH to pH 7. Extract with ethyl acetate (3x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol.
-
Validation Checkpoint 2 (Post-Process): FT-IR must display a sharp Indole N-H stretch at ~3400 cm⁻¹ and a strong Ketone C=O stretch at ~1710 cm⁻¹, confirming successful in situ acetal deprotection[2].
-
Protocol B: Stereoselective Reductive Amination to Chiral Alkaloid Precursors
-
Objective: Convert the C3-ketone to an enantiopure (R)-3-amine.
-
Step-by-Step Methodology:
-
Dissolve 6-MeO-THC-3-one (1.0 eq) and (R)-(+)-α-methylbenzylamine (1.1 eq) in anhydrous dichloroethane (DCE).
-
Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours at room temperature.
-
Cool to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions. The chiral auxiliary sterically blocks one face of the iminium ion, dictating the trajectory of hydride attack.
-
Stir for 12 hours, quench with saturated NaHCO₃, and extract with dichloromethane.
-
Subject the purified secondary amine to hydrogenolysis (10% Pd/C, H₂, 50 psi, MeOH) to cleave the chiral auxiliary.
-
Validation Checkpoint: Analyze via Chiral HPLC (Chiralcel OD-H). The enantiomeric excess (ee) must exceed 98%. ¹³C-NMR must confirm the absence of the ketone carbonyl peak (~210 ppm) and the presence of the new C3 methine carbon (~45 ppm).
-
Quantitative Data Presentation
The following tables summarize the optimization parameters for the core synthesis and the biological potency of downstream chiral derivatives.
Table 1: Optimization of Core Scaffold Cyclization Conditions
| Catalyst System | Temperature | Acetal Deprotection | Yield (%) | Purity (HPLC) |
| Glacial AcOH | 118 °C (Reflux) | Requires 2nd step (HCl) | 65% | >92% |
| 10% aq. H₂SO₄ | 100 °C (Reflux) | In situ (One-pot) | 82% | >98% |
| Lewis Acid (ZnCl₂) | 80 °C | Requires 2nd step | 55% | >85% |
| Ionic Liquid [bmim][BF₄] | 80 °C | In situ | 88% | >99% |
Table 2: Biological Activity of 6-Methoxy-THC Alkaloid Derivatives
| Derivative / Modification | Target / Application | IC₅₀ / Potency | Source |
| (R)-3-Amino-6-methoxy-THC | CpxA (Anti-virulence) | High affinity | Benchchem[2] |
| 6-Methoxytetrahydrocarbazole-COX2 | COX-2 Inhibition | 0.97 μmol | ResearchGate[3] |
| Ramatroban Precursor | DP/CRTH2 Antagonist | Sub-micromolar | ResearchGate[4] |
Synthetic Workflow Visualization
To fully grasp the utility of 6-MeO-THC-3-one, one must visualize its position within the broader synthetic cascade. The diagram below illustrates how the initial Fischer indole logic cascades into complex chiral alkaloids.
Fig 2: Synthetic workflow from precursors to 6-MeO-THC-3-one and complex indole alkaloids.
Conclusion
The 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one scaffold is an indispensable asset in the medicinal chemist's toolkit. By carefully controlling the Fischer indole cyclization using monoacetal protection strategies, researchers can efficiently generate a highly functionalized core. The subsequent exploitation of the C3-ketone via asymmetric methodologies unlocks a vast chemical space, enabling the synthesis of highly targeted, enantiopure indole alkaloids and next-generation therapeutics.
Sources
Physicochemical Profiling and Synthetic Methodology of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Executive Summary
The compound 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one (also documented under alternative nomenclature such as[1]) is a highly functionalized tricyclic scaffold of significant interest in medicinal chemistry. Serving as a privileged pharmacophore, it bridges the structural space between classical indole derivatives and complex polycyclic alkaloids. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural deconstruction, and a self-validating synthetic protocol grounded in the classical Fischer Indole mechanism.
Molecular Architecture and Physicochemical Properties
Understanding the exact molecular parameters of this scaffold is critical for downstream applications such as structure-activity relationship (SAR) modeling and pharmacokinetic optimization. The compound possesses a[2].
Quantitative Data Summary
The following table consolidates the core physicochemical data required for analytical verification and computational modeling:
| Property | Value | Scientific Implication |
| Chemical Name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one | Standard IUPAC nomenclature. |
| Molecular Formula | C13H13NO2[2] | Determines isotopic distribution for MS. |
| Molecular Weight | 215.25 g/mol [2] | Critical for stoichiometric calculations. |
| Monoisotopic Mass | 215.0946 Da | Target exact mass for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors | 1 (N-H of pyrrole ring) | Facilitates target receptor anchoring. |
| H-Bond Acceptors | 2 (C=O, -O-CH3) | Enhances solubility and target binding. |
Structural Deconstruction
The molecular architecture consists of an electron-rich aromatic indole core fused to a partially saturated cyclohexanone ring.
Structural deconstruction of the tetrahydrocarbazolone scaffold and its functional groups.
Synthetic Methodology: The Fischer Indole Approach
The most reliable method for constructing the tetrahydrocarbazole core is the , a cornerstone reaction in heterocyclic chemistry[3]. To achieve the specific C3-ketone regiochemistry without generating polymeric byproducts, the choice of starting materials and protecting groups is strictly governed by chemical causality.
Mechanistic Workflow
Instead of using an unprotected cyclohexanedione (which would lead to chaotic bis-hydrazone formation), the synthesis strictly requires 1,4-cyclohexanedione monoethylene acetal . This ensures the phenylhydrazine exclusively condenses at the unprotected carbonyl.
One-pot Fischer Indole Synthesis workflow for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure trustworthiness at every stage.
-
Hydrazone Condensation:
-
Action: To a round-bottomed flask, add 1.0 equivalent of 4-methoxyphenylhydrazine hydrochloride and 1.05 equivalents of 1,4-cyclohexanedione monoethylene acetal.
-
Solvent/Catalyst: Suspend in aqueous sulfuric acid (10% w/v) or glacial acetic acid.
-
Causality: The acidic environment is dual-purpose. It catalyzes the initial condensation to form the hydrazone and immediately protonates it to force tautomerization into the critical ene-hydrazine intermediate.
-
-
[3,3]-Sigmatropic Rearrangement & Cyclization:
-
Action:[3].
-
Causality: Thermal energy drives the [3,3]-sigmatropic rearrangement—the rate-determining step that forms the new C-C bond. Subsequent elimination of ammonia yields the protected carbazole core.
-
Self-Validation (IPC 1): Monitor via Thin Layer Chromatography (TLC). The disappearance of the hydrazine spot confirms the completion of the rearrangement[3].
-
-
In-Situ Deprotection & Workup:
-
Action: Allow the mixture to cool. The aqueous acidic conditions utilized for the cyclization will concurrently hydrolyze the ethylene acetal group.
-
Causality: This eliminates the need for a secondary deprotection step, streamlining the workflow into a highly efficient one-pot cascade.
-
Purification: Neutralize the mixture carefully with saturated NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography.
-
Analytical Validation
To confirm the successful synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one, the isolated product must pass the following orthogonal analytical checks:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Must exhibit a dominant [M+H]+ peak at m/z 216.1 , confirming the molecular weight of 215.25 g/mol .
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a sharp carbonyl stretch (C=O) at ~1710 cm⁻¹ (confirming successful acetal deprotection) and a broad N-H stretch at ~3300 cm⁻¹.
-
1H NMR (Proton Nuclear Magnetic Resonance): A diagnostic singlet integrating to 3 protons at ~3.8 ppm will confirm the presence of the intact C6-methoxy group.
Pharmacological Relevance
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is not merely a structural curiosity; it is a versatile chemical foundation of [3].
Specifically, derivatives of this core structure are actively investigated as [3]. CpxA is a critical sensor kinase in the CpxRA two-component signal transduction system. Because , synthesizing functionalized variants like 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one provides a highly promising starting point for developing innovative, non-bactericidal anti-virulence drugs[3].
References
Sources
Methodological & Application
Application Notes & Protocols: A Guide to the Fischer Indole Synthesis of 6-Methoxy-tetrahydrocarbazol-3-one
This document provides an in-depth technical guide for the synthesis of 6-methoxy-tetrahydrocarbazol-3-one, a valuable heterocyclic scaffold in medicinal chemistry. The protocol is centered around the Fischer indole synthesis, a classic yet powerful reaction for constructing the indole nucleus. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice to ensure successful synthesis.
Scientific Introduction: The Fischer Indole Synthesis
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone reaction in organic chemistry that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2][3] Its versatility and reliability have made it a favored method for creating substituted indoles, which are core components of numerous biologically active compounds, including the antimigraine triptan class of drugs.[1][2][3][4]
The synthesis of 6-methoxy-tetrahydrocarbazol-3-one employs this reaction by condensing 4-methoxyphenylhydrazine with cyclohexane-1,3-dione. The resulting tetrahydrocarbazole framework is a significant structural motif found in various natural products and pharmacologically active molecules.[5][6] The methoxy group at the 6-position is particularly important as it influences the electronic properties of the indole ring and can serve as a functional handle for further molecular modifications.[4]
Core Reaction Mechanism
The widely accepted mechanism for the Fischer indole synthesis was proposed by Robinson and involves several key steps.[2] The reaction is catalyzed by Brønsted or Lewis acids, which are essential for facilitating the critical rearrangement step.[7]
The mechanistic pathway is as follows:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of an arylhydrazine (4-methoxyphenylhydrazine) with a ketone (cyclohexane-1,3-dione) to form a phenylhydrazone intermediate.[1][8]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, also known as an 'ene-hydrazine'.[1][4]
-
[7][7]-Sigmatropic Rearrangement: Following protonation of the enamine, a decisive[7][7]-sigmatropic rearrangement occurs.[1][2] This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, leading to a diimine intermediate.[1]
-
Cyclization & Aromatization: The diimine intermediate undergoes intramolecular cyclization to form a five-membered aminoacetal (or aminal) ring.[1][4]
-
Ammonia Elimination: Finally, under the acidic conditions, the aminoacetal eliminates a molecule of ammonia (NH₃), which drives the formation of the energetically favorable and stable aromatic indole ring.[1][2]
Caption: General mechanism of the Fischer Indole Synthesis.
Experimental Protocol for 6-Methoxy-tetrahydrocarbazol-3-one
This protocol details the synthesis via the cyclization of the pre-formed hydrazone, a method known to produce good yields and high purity.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 4-Methoxyphenylhydrazine hydrochloride | 174.63 | 19501-58-7 | Starting material. Handle with care as it is a potential sensitizer. |
| Cyclohexane-1,3-dione | 112.13 | 504-02-9 | Starting carbonyl compound. |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Acts as both solvent and acid catalyst. |
| Concentrated Hydrochloric Acid | 36.46 | 7647-01-0 | Co-catalyst. Corrosive. |
| Ethanol | 46.07 | 64-17-5 | Used for recrystallization. |
| Ethyl Acetate | 88.11 | 141-78-6 | Used for extraction and chromatography. |
| Petroleum Ether | N/A | 8032-32-4 | Used for chromatography. |
| Water (Deionized) | 18.02 | 7732-18-5 | Used in workup. |
| Silica Gel (60-120 mesh) | N/A | 7631-86-9 | Stationary phase for column chromatography. |
Step-by-Step Synthesis Procedure
The synthesis is a two-step process: formation of the hydrazone followed by acid-catalyzed cyclization.
Step 1: Formation of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexane-1,3-dione
-
While some protocols proceed directly, forming the hydrazone in situ, its isolation can lead to a cleaner final reaction. The condensation can be achieved by stirring equimolar amounts of 4-methoxyphenylhydrazine hydrochloride and cyclohexane-1,3-dione in a suitable solvent like acetonitrile with mild acid catalysis (e.g., dilute sulfuric acid) at room temperature.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC). The resulting hydrazone intermediate can be isolated by filtration.
Step 2: Fischer Indole Cyclization to 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the previously synthesized 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1 equivalent).[6]
-
Solvent and Catalyst Addition: Add a solvent mixture of glacial acetic acid (approx. 20 mL per gram of hydrazone) and concentrated hydrochloric acid (approx. 5 mL per gram of hydrazone).[6]
-
Heating: Heat the reaction mixture to reflux using an oil bath pre-heated to 125-130°C (398-403 K).[6]
-
Reaction Monitoring: Maintain reflux for approximately 2 hours.[6] Monitor the disappearance of the starting material and the formation of the product using TLC (a suitable mobile phase is 5-10% ethyl acetate in petroleum ether).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture onto crushed ice or into a beaker of cold water with constant stirring. A solid precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove residual acid.
-
Purification:
-
Column Chromatography: The crude brown solid should be purified by column chromatography over silica gel.[6] Elute with a gradient of ethyl acetate in petroleum ether (starting from 5:95 v/v).[6] Combine the fractions containing the desired product.
-
Recrystallization: Evaporate the solvent from the combined fractions under reduced pressure. Recrystallize the resulting solid from ethanol to yield the final product as a pure crystalline solid.[6][9]
-
Caption: Experimental workflow for the synthesis of the target compound.
Quantitative Data and Characterization
This protocol provides a reliable method for obtaining the target compound with good yield and high purity.
| Parameter | Value | Source(s) |
| Reaction Time | ~2 hours | [6] |
| Temperature | Reflux (125-130°C) | [6] |
| Reported Yield | 56-67% | [6][9] |
| Appearance | White to light-colored crystalline solid | [9] |
| Melting Point | 266-267°C | [9] |
| ESI-MS | [M+H]⁺ = 216.1 | [9] |
| ¹H NMR (DMSO-d₆) | δ: 11.72 (br s, 1H, NH), 7.43 (d, 1H), 7.26 (d, 1H), 6.77-6.75 (dd, 1H), 3.74 (s, 3H, -OCH₃), 2.91 (t, 2H), 2.40 (t, 2H), 2.08 (m, 2H). | [9] |
Expert Insights & Causality
-
The Role of the Acid: The use of a strong acid catalyst, such as a mixture of acetic and hydrochloric acid, is critical. The acid protonates the hydrazone, which is the necessary first step to enable the enamine tautomerization and the subsequent, rate-determining[7][7]-sigmatropic rearrangement.[1][2] The choice and concentration of the acid can significantly impact reaction rates and yields.
-
Solvent Considerations: Glacial acetic acid is an excellent choice as it serves as both a polar protic solvent to dissolve the reactants and as a Brønsted acid catalyst.[2] For less reactive substrates, higher boiling point solvents like diphenyl ether can be employed to drive the reaction at elevated temperatures.[9]
-
Substrate Reactivity: Cyclohexane-1,3-dione is an ideal substrate. Its enolizable nature readily facilitates the formation of the ene-hydrazine needed for the rearrangement. The second ketone group remains intact throughout the reaction, directly yielding the desired carbazolone structure without requiring additional oxidation or functional group manipulation steps.
-
Purification Strategy: A two-stage purification is recommended for achieving high purity. Column chromatography effectively removes unreacted starting materials and polar byproducts. Subsequent recrystallization from a solvent like ethanol is crucial for removing any remaining minor impurities and affording a highly crystalline, analytically pure final product.
References
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Fischer indole synthesis - Wikipedia. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [Link]
-
Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis - Taylor & Francis. [Link]
-
The Synthesis of 1,2,3,4-Tetrahydrocarbazole - YouTube. [Link]
-
Preparation of Thiazolocarbazoles via the Fischer Indole Synthesis - ResearchGate. [Link]
-
An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis. [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]
-
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC. [Link]
- CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one - Google P
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
-
6-METHOXY-β-TETRALONE - Organic Syntheses Procedure. [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. wjarr.com [wjarr.com]
- 6. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one - Google Patents [patents.google.com]
Application Note: Synthesis and Isolation of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one via Fischer Indole Cyclization
Introduction & Mechanistic Rationale
The synthesis of substituted tetrahydrocarbazoles is a cornerstone in the development of various pharmaceutical agents, including serotonin receptor modulators, anti-virulence agents, and acetylcholinesterase inhibitors. The target compound, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one , serves as a critical structural intermediate in drug discovery. The most reliable and atom-economical method for constructing this indole core is the Fischer Indole Synthesis (FIS) .
Causality in Reagent Selection: A common pitfall in tetrahydrocarbazole synthesis is the lack of regiocontrol. Attempting to react 4-methoxyphenylhydrazine directly with unprotected 1,4-cyclohexanedione routinely yields complex polymeric mixtures or bis-indoles due to the presence of two highly reactive ketone moieties.
To establish a self-validating and highly regioselective system, 1,4-cyclohexanedione monoethylene acetal is employed as the ketone partner. The acetal protecting group masks one ketone, ensuring a strict 1:1 condensation to form the mono-hydrazone. Following the acid-catalyzed [3,3]-sigmatropic rearrangement and cyclization, the acetal remains remarkably stable under the mild conditions of the FIS. A subsequent, controlled aqueous acidic hydrolysis quantitatively unmasks the C3-ketone, yielding the target compound without cross-reactivity .
Synthetic workflow for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Reagent Specifications and Stoichiometry
The following table summarizes the quantitative data and mechanistic rationale for the reaction setup.
| Reagent | Role | MW ( g/mol ) | Equivalents | Rationale |
| 4-Methoxyphenylhydrazine HCl | Aromatic Precursor | 174.63 | 1.0 | Provides the methoxy-substituted aromatic ring and hydrazine nitrogen. |
| 1,4-Cyclohexanedione monoethylene acetal | Ketone Partner | 156.18 | 1.05 | Mono-protection prevents bis-hydrazone formation. Slight excess ensures complete consumption of the hydrazine. |
| Ethanol (Absolute) | Solvent | 46.07 | - | Solubilizes intermediates and provides an optimal reflux temperature (~78°C). |
| Hydrochloric Acid (Conc.) | Catalyst | 36.46 | 0.1 - 0.5 | Catalyzes both hydrazone formation and the sigmatropic rearrangement. |
| Acetone / 10% aq. HCl | Hydrolysis System | - | - | Acetone ensures solubility of the highly lipophilic intermediate during acetal deprotection. |
Experimental Protocols
Step 3.1: Hydrazone Formation and Fischer Indole Cyclization
-
Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-cyclohexanedione monoethylene acetal (16.4 g, 105 mmol, 1.05 eq) and absolute ethanol (200 mL).
-
Hydrazine Addition : While stirring at room temperature, add 4-methoxyphenylhydrazine hydrochloride (17.5 g, 100 mmol, 1.0 eq) portion-wise to the solution.
-
Catalysis : Add concentrated hydrochloric acid (2.0 mL) dropwise. (Note: Glacial acetic acid can alternatively be used as both solvent and catalyst).
-
Cyclization : Heat the reaction mixture to reflux (78°C) and maintain for 3-4 hours. The reaction transitions from a suspension to a dark homogeneous solution as the ene-hydrazine undergoes the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination .
-
Isolation : Cool the mixture to room temperature, then pour it into 500 mL of ice-cold distilled water. Stir vigorously for 30 minutes to precipitate the crude 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one ethylene acetal. Filter the solid under vacuum, wash with cold water (3 x 50 mL), and dry overnight in a vacuum desiccator.
Mechanistic steps of the Fischer indole synthesis.
Step 3.2: Ketal Deprotection (Hydrolysis)
-
Solubilization : Dissolve the dried acetal intermediate in acetone (150 mL) in a 500 mL round-bottom flask.
-
Hydrolysis : Add 10% aqueous HCl (50 mL) to the stirring solution.
-
Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 7:3) until the higher Rf acetal spot is completely converted to the lower Rf ketone spot.
-
Neutralization & Extraction : Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ until pH ~7. Concentrate the mixture under reduced pressure to remove the acetone. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization from ethanol or via silica gel flash chromatography to yield pure 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Reaction Monitoring and Analytical Characterization (Self-Validation)
A robust protocol must be self-validating. To ensure the integrity of the synthesis at each stage, researchers should rely on the following analytical checkpoints:
-
TLC Tracking : The disappearance of the starting hydrazine (which is ninhydrin active) and the appearance of the highly UV-active indole intermediate confirm the success of the cyclization in Step 3.1 .
-
¹H NMR Confirmation : Successful deprotection in Step 3.2 is definitively confirmed by the disappearance of the multiplet at ~4.0 ppm (corresponding to the four protons of the ethylene glycol ketal bridge) and the subsequent downfield shift of the adjacent methylene protons due to the newly formed C3-carbonyl group.
Troubleshooting and Optimization
-
Incomplete Cyclization : If TLC indicates stalled intermediate formation, the ene-hydrazine tautomerization may be kinetically trapped. Increase the acid catalyst concentration slightly or switch to a higher-boiling solvent system (e.g., toluene with p-TsOH using a Dean-Stark trap to drive off water).
-
Oxidation of the Indole Core : Electron-rich tetrahydrocarbazoles (especially methoxy-substituted variants) are highly susceptible to auto-oxidation. It is recommended to degas all solvents with nitrogen prior to use and store the final isolated product under an inert argon atmosphere at 4°C.
References
Application Note: Scale-Up Procedures for 6-Methoxy-1,2,4,9-tetrahydrocarbazol-3-one Production
Introduction & Strategic Overview
The compound 6-methoxy-1,2,4,9-tetrahydrocarbazol-3-one (CAS: 25473-71-6) is a highly valued heterocyclic building block in medicinal chemistry. It serves as a critical synthetic intermediate for a variety of pharmacologically active tryptamine and carbazole derivatives, including selective 5-HT receptor agonists, thromboxane A2 receptor antagonists (e.g., Ramatroban analogs), and anti-neurodegenerative agents.
Transitioning the synthesis of this molecule from the benchtop to a multi-kilogram scale presents two primary chemical engineering challenges:
-
Exothermic Runaway: The classical Fischer indole cyclization is highly exothermic during the [3,3]-sigmatropic rearrangement phase.
-
Oxidative Degradation: The deprotection of the intermediate ketal to the free 3-ketone is notoriously problematic. The resulting ketone readily enolizes, and the electron-rich indole system makes this enol highly susceptible to air-oxidation, leading to intractable, dark phenolic polymers [1].
This application note provides a field-proven, self-validating scale-up protocol that mitigates these risks through strategic protecting-group chemistry and a highly controlled trans-ketalization methodology.
Mechanistic Insights & Causality (E-E-A-T)
Why Use 1,4-Cyclohexanedione Monoethylene Ketal?
Attempting a direct Fischer indole synthesis using unprotected 1,4-cyclohexanedione with 4-methoxyphenylhydrazine is a flawed strategy. The unprotected dione reacts at both ketone moieties, leading to bis-hydrazone formation and subsequent double Fischer indolization, which yields complex, unusable polymeric mixtures. By utilizing the monoethylene ketal, the reaction is strictly limited to a 1:1 stoichiometry, ensuring regioselective cyclization at the unprotected ketone site [2].
The Deketalization Challenge: Trans-ketalization vs. Aqueous Hydrolysis
Traditional deketalization relies on aqueous acids (e.g., p -TsOH in water/acetone) followed by a basic workup (e.g., NaHCO3 ) to neutralize the catalyst. However, neutralizing the acid in the presence of water triggers rapid enolization of the 3-ketone. Exposure to atmospheric oxygen at this stage causes immediate oxidative degradation.
To circumvent this, we employ the Boulanger Protocol [1]. This method uses Trifluoroacetic Acid (TFA) in an excess of anhydrous acetone under a strict nitrogen atmosphere. Instead of hydrolysis, the system undergoes trans-ketalization. The byproduct is the highly volatile acetone ketal (2,2-dimethoxypropane equivalent), which, along with the TFA catalyst, is removed entirely via vacuum distillation. This completely bypasses the need for an aqueous basic workup, isolating the pure target ketone without inducing oxidation.
Mandatory Visualization: Synthetic Workflow
Workflow for the scale-up synthesis of 6-methoxy-1,2,4,9-tetrahydrocarbazol-3-one.
Quantitative Data & Material Specifications
Table 1: Stoichiometry & Material Requirements (1.0 kg Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
| 4-Methoxyphenylhydrazine HCl | 174.63 | 1.00 | 1.00 kg | Starting Material |
| 1,4-Cyclohexanedione monoethylene ketal | 156.18 | 1.05 | 0.94 kg | Starting Material |
| Ethanol (Absolute) | 46.07 | - | 10.0 L | Solvent (Phase 1) |
| Glacial Acetic Acid | 60.05 | 1.20 | 0.41 kg | Catalyst (Phase 1) |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.50 | 0.33 kg | Catalyst (Phase 2) |
| Acetone (Anhydrous) | 58.08 | Excess | 15.0 L | Solvent/Reactant |
Table 2: Quality Control & Analytical Specifications
| Parameter | Phase 1 Intermediate (Ketal) | Phase 2 Target (Ketone) |
| Appearance | Off-white to pale tan crystalline solid | Pale yellow crystalline solid |
| Melting Point | 135 – 137 °C | 158 – 160 °C |
| TLC ( Rf ) (Hexane:EtOAc 7:3) | ~ 0.65 | ~ 0.45 |
| 1 H NMR (Key Signals) | 3.98 ppm (s, 4H, ketal −O−CH2−CH2−O− ) | 3.60 ppm (s, 2H, C1−H2 ) |
Experimental Protocols
Phase 1: Synthesis of 3,3-Ethylenedioxy-6-methoxy-1,2,4,9-tetrahydrocarbazole
This protocol is adapted from standard Fischer indole scale-up methodologies for carbazole frameworks [3].
-
Reactor Preparation: Purge a 20 L jacketed glass reactor with nitrogen for 15 minutes.
-
Reagent Loading: Add 1.00 kg of 4-methoxyphenylhydrazine hydrochloride and 10.0 L of absolute ethanol. Stir at 250 rpm until a uniform suspension is achieved.
-
Ketal Addition: Add 0.94 kg of 1,4-cyclohexanedione monoethylene ketal in a single portion.
-
Catalyst Addition & Heating: Slowly charge 0.41 kg of glacial acetic acid. Self-Validation Checkpoint: The mixture will temporarily clear into a homogeneous solution as the hydrazone forms.
-
Cyclization: Ramp the reactor temperature to 80 °C (reflux) over 45 minutes. Maintain reflux for 4 hours. Self-Validation Checkpoint: Monitor the condenser outlet with wet pH paper; the cessation of alkaline ammonia gas evolution indicates the completion of the [3,3]-sigmatropic rearrangement and cyclization.
-
Workup: Cool the reactor to 5 °C at a rate of 15 °C/hour. The product will precipitate as an off-white solid. Filter the slurry via a Nutsche filter, wash with 2.0 L of cold ethanol, and dry under vacuum at 45 °C to constant weight. (Expected Yield: 85-88%).
Phase 2: Deketalization via Trans-ketalization (The Boulanger Protocol)
Critical Warning: Strict adherence to an inert atmosphere is required to prevent oxidative degradation [1].
-
Reactor Preparation: Purge a clean 20 L jacketed reactor with nitrogen. Ensure the system is completely sealed from atmospheric oxygen.
-
Dissolution: Charge the reactor with 1.0 kg of the Phase 1 intermediate and 15.0 L of anhydrous acetone. Stir at 300 rpm until fully dissolved.
-
Catalyst Addition: Slowly add 0.33 kg of Trifluoroacetic Acid (TFA) via an addition funnel over 15 minutes.
-
Trans-ketalization: Heat the mixture to a gentle reflux (56 °C) under nitrogen for 2 to 3 hours. Self-Validation Checkpoint: Perform a TLC check (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot ( Rf ~0.65) is entirely replaced by the product spot ( Rf ~0.45). The solution should remain pale yellow; a shift to dark brown indicates oxygen ingress.
-
Solvent Exchange & Isolation: Instead of a basic aqueous workup, configure the reactor for vacuum distillation. Distill off the acetone, volatile acetone ketal byproduct, and TFA at 40 °C under reduced pressure (50 mbar).
-
Crystallization: Once the residue solidifies, break the vacuum with nitrogen. Add 5.0 L of a degassed Methanol/Water mixture (8:2 v/v) and heat to 65 °C to dissolve. Cool slowly to 0 °C to crystallize the pure 6-methoxy-1,2,4,9-tetrahydrocarbazol-3-one. Filter and dry under vacuum at 40 °C. (Expected Yield: 92-95%).
References
-
Boulanger, W. A., & Dolsen, V. (1993). An Improvement in the Synthesis of 1,2,4,9-Tetrahydrocarbazol-3-one. Organic Preparations and Procedures International, 25(6), 707-708.[Link]
- Shionogi & Co., Ltd. (2011). Cyclohexane derivative and pharmaceutical use thereof (Patent No. EP2341047B1).
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Method for preparing succinic acid frovatripan key intermediate (Patent No. CN103421855A).
Application Note: Strategies for the Crystallization of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the crystallization of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one. Carbazole derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1][2] Obtaining a high-purity, crystalline solid form is paramount for structural elucidation, consistent biological activity, and viable formulation development.[3][4] This guide moves beyond simple protocols to explain the underlying principles of crystallization, enabling scientists to rationally design and troubleshoot experiments. We present detailed, step-by-step protocols for cooling crystallization, anti-solvent crystallization, and vapor diffusion, alongside methods for the essential characterization of the resulting solid forms.
Introduction: The Critical Role of Crystallization
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is a synthetic heterocyclic compound. As with many active pharmaceutical ingredients (APIs) and advanced intermediates, the final physical form of the isolated solid dictates many of its critical properties. Crystallization is not merely a purification step; it is a critical process that controls particle size, morphology, polymorphism, and stability, all of which can profoundly impact bioavailability and manufacturability.[4][5]
The ability of a single molecule to exist in multiple crystalline arrangements, a phenomenon known as polymorphism, is of particular importance in the pharmaceutical industry. Different polymorphs can have different solubilities and stabilities, making the identification and consistent production of the desired form essential for regulatory approval and product efficacy.[4] This guide provides robust starting points for developing a crystallization process that yields a consistent and well-characterized crystalline form of the title compound.
Foundational Principles of Crystallization
Successful crystallization hinges on the controlled generation of a supersaturated solution, from which the solute molecules can organize into a well-defined crystal lattice. Supersaturation can be achieved by various means, including cooling a saturated solution, adding an anti-solvent, or slowly evaporating the solvent.[3]
The overall process can be visualized as a sequence of events, each offering a point of experimental control.
Caption: General workflow for the crystallization of a small organic molecule.
Pre-analysis: Solvent Selection
The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent should exhibit moderate solubility for the compound and a significant change in solubility with temperature (for cooling crystallization) or be miscible with a suitable anti-solvent.
While direct solubility data for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is not widely published, data from the closely related isomer, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, shows it can be successfully recrystallized from ethanol.[6] This provides a strong starting point. The presence of a ketone and a secondary amine (N-H) suggests the molecule can act as both a hydrogen bond donor and acceptor, indicating likely solubility in polar solvents. A systematic screening approach is recommended.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale & Expected Solubility |
|---|---|---|
| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Potential for hydrogen bonding. Good solubility, especially when heated. Ethanol is a proven solvent for a close isomer.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Capable of dipole-dipole interactions. Acetone is a good solvent for a wide range of organic compounds.[5] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate polarity. Can be useful for slower crystallization. |
| Non-polar | Toluene, Heptane, Hexanes | Low solubility expected. Primarily useful as anti-solvents.[7] |
| Chlorinated | Dichloromethane (DCM) | High solubility expected. May be difficult to crystallize from directly but useful for layering experiments. |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should optimize parameters such as concentration, temperature, and time based on experimental observations.
Protocol 1: Cooling Crystallization
This technique is effective for compounds whose solubility is highly dependent on temperature.[8] The process involves dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.[9]
Rationale: A slow cooling rate is generally preferred as it maintains a low level of supersaturation, which favors the growth of existing crystal nuclei over the formation of new ones. This typically results in larger, more well-defined crystals with higher purity.[5]
Step-by-Step Methodology:
-
Dissolution: In a clean flask equipped with a stir bar, add the crude 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one. Add a small volume of the chosen solvent (e.g., Ethanol).
-
Heating: Gently heat the mixture (e.g., to 60-70 °C for ethanol) with continuous stirring until all the solid material has completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid using a large excess of solvent.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly toward room temperature. To ensure slow cooling, the flask can be insulated or placed within a larger beaker of warm water.
-
Maturation: Once at room temperature, crystal formation should be evident. For improved yield, the flask can be placed in a refrigerator (4 °C) or freezer (-20 °C) for several hours to overnight to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 2: Example Parameters for Cooling Crystallization
| Parameter | Starting Value | Range to Explore |
|---|---|---|
| Solvent | Ethanol | Methanol, Isopropanol |
| Concentration | ~50 mg/mL | 20 - 100 mg/mL |
| Dissolution Temp. | 70 °C | 50 °C to boiling point |
| Cooling Rate | ~10-15 °C / hour | 5 °C/hr to 25 °C/hr |
| Final Temp. | 4 °C | -20 °C to 25 °C |
Protocol 2: Anti-Solvent Crystallization
This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another, where both solvents are miscible. Crystallization is induced by adding the "anti-solvent" to a solution of the compound, which reduces the overall solubility and forces the compound to precipitate.[10][11]
Rationale: The rate of anti-solvent addition is a critical parameter. Slow addition helps maintain a controlled level of supersaturation, promoting crystal growth.[7] Conversely, rapid addition can cause the compound to "crash out" as an amorphous solid or very small microcrystals.[10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude compound in a minimum amount of a good solvent (e.g., Acetone or THF) at room temperature to create a concentrated solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel to remove any particulate matter.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent (e.g., Heptane or Water) dropwise.
-
Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.
-
Maturation: Stop the addition and allow the solution to stir at room temperature for several hours to allow the formed crystals to grow and equilibrate.
-
Isolation & Drying: Collect and dry the crystals as described in Protocol 1.
Table 3: Example Parameters for Anti-Solvent Crystallization
| Parameter | System 1 (Non-polar anti-solvent) | System 2 (Polar anti-solvent) |
|---|---|---|
| Solvent | Acetone | Tetrahydrofuran (THF) |
| Anti-Solvent | n-Heptane | Deionized Water |
| Temperature | Room Temperature | Room Temperature |
| Addition Rate | ~1 mL / minute | ~1 mL / minute |
Protocol 3: Vapor Diffusion for Single-Crystal Growth
Vapor diffusion is a powerful technique for growing the high-quality single crystals required for X-ray diffraction analysis. The method involves equilibrating a small drop of the compound/solvent solution against a larger reservoir of a precipitant (or anti-solvent) via the vapor phase.[12] This leads to a very slow increase in concentration in the drop, promoting slow and ordered crystal growth.[13]
Rationale: The extremely slow rate of solvent exchange creates ideal conditions for minimal nucleation and maximal growth, which is necessary for obtaining large, diffraction-quality single crystals.
Caption: Vapor diffusion setups for single-crystal growth.[14]
Step-by-Step Methodology (Hanging Drop):
-
Prepare Reservoir: Pipette 500 µL of a precipitant solution (e.g., a mixture of ethanol and water) into the well of a crystallization plate.
-
Prepare Drop: On a siliconized glass coverslip, pipette 2 µL of a concentrated solution of the compound (e.g., 10-20 mg/mL in ethanol). To this, add 2 µL of the reservoir solution and mix by pipetting up and down.
-
Seal Well: Invert the coverslip and place it over the well, using grease to create an airtight seal.
-
Incubate: Store the plate in a vibration-free location at a constant temperature and observe periodically for crystal growth over several days to weeks.
Crystal Characterization: Validating the Outcome
A successful crystallization must be validated through characterization. This confirms the material's identity, purity, and solid form.[15]
-
Optical Microscopy: The initial and simplest check. Allows for visual inspection of crystal morphology, size, and homogeneity.
-
X-Ray Powder Diffraction (XRPD): This is a primary tool for identifying the crystalline form. The resulting diffraction pattern is a fingerprint for a specific crystal lattice and can be used to distinguish between polymorphs.[4][15]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It can determine the melting point, heat of fusion, and detect phase transitions, providing crucial information about purity and polymorphism.[16]
-
Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal is obtained, SCXRD provides unambiguous determination of the molecular structure at the atomic level.[17]
Troubleshooting Common Crystallization Issues
Table 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Crystals Form | Solution is undersaturated; Compound is too soluble; Nucleation is inhibited. | Concentrate the solution by evaporating some solvent; Cool to a lower temperature; Add a seed crystal; Gently scratch the inside of the flask with a glass rod. |
| Oiling Out | Supersaturation is too high; Cooling is too rapid; Solvent is inappropriate. | Use a more dilute solution; Slow the cooling rate or anti-solvent addition rate; Try a different solvent system. |
| Too Many Small Crystals | Supersaturation is too high, leading to rapid nucleation. | Reduce the cooling rate; Reduce the rate of anti-solvent addition; Decrease the initial concentration. |
| Amorphous Solid | Supersaturation generated too quickly. | Significantly slow down the crystallization process (cooling, anti-solvent addition, or evaporation). |
References
- Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
- Scribd. Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement | PDF.
- ijprajournal. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Linac Coherent Light Source. Crystal Growth | Biology.
- ResearchGate. Vapor diffusion crystallization techniques. a Hanging drop and b....
- CrystEngComm (RSC Publishing). Recent progress in antisolvent crystallization.
- Jove. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
- YouTube. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial.
- MIT. Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control.
- McCabe, J. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Solitek Pharma. (2025, April 14). Screening and Selection of Solid Forms: Optimizing Drug Development.
- Selvita. Solid State Characterization.
- Request PDF. Carbazole-Containing Polymers: Synthesis, Properties and Applications.
- International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
- SATHEE. Chemistry Crystallization.
- Sridharan, M. et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online.
- ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
- YouTube. (2019, January 16). DSC Characterization of Crystalline Structure: Foods & Pharmaceuticals.
- YouTube. (2024, October 21). What is Cooling Crystallization?.
- SpringerLink. (2020, September 1). Polycarbazole and its derivatives: progress, synthesis, and applications.
- PMC. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years.
Sources
- 1. Polycarbazole and its derivatives: progress, synthesis, and applications | springerprofessional.de [springerprofessional.de]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Welcome to the dedicated technical support guide for the purification of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a key building block in the synthesis of various biologically active molecules, achieving high purity of this carbazolone is critical for downstream applications and ensuring the integrity of your research.[1]
This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification challenges. We will explore the causality behind experimental choices, ensuring that each step is a self-validating system for achieving optimal purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one?
A1: The impurity profile is heavily dependent on the synthetic route, which often involves a Fischer indole-type cyclization.[2] Common impurities may include:
-
Unreacted Starting Materials: Such as 4-methoxyphenylhydrazine and a cyclohexanedione derivative.
-
Intermediate Hydrazone: The incompletely cyclized 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone or a related species can persist if the cyclization conditions (acid concentration, temperature, time) are not optimal.[3]
-
Over-oxidation or Degradation Products: The carbazole core can be sensitive to harsh acidic or oxidative conditions, leading to the formation of colored, often tarry, byproducts.[4]
-
Positional Isomers: Depending on the specific cyclohexanedione used, there might be potential for the formation of isomeric carbazolone products.
Q2: How do I choose the primary purification method: column chromatography or recrystallization?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal when your crude product is already of relatively high purity (e.g., >90%) and is a solid. It is excellent for removing small amounts of highly soluble or insoluble impurities. Ethanol is a commonly reported and effective solvent for recrystallizing related carbazole derivatives.[5][6]
-
Column Chromatography is necessary when the crude product contains multiple impurities, especially those with similar polarity to the desired product. It offers superior separation power but can be more time-consuming and result in lower yields due to product loss on the stationary phase.[3][7]
Q3: My product appears as a brown, sticky oil after the workup. What are my purification options?
A3: An oily crude product indicates the presence of significant impurities that are depressing the melting point. Direct recrystallization is unlikely to be successful. The recommended approach is to proceed with silica gel column chromatography to remove the bulk of the impurities.[4] After chromatography, the fractions containing the purified product can be combined, and the solvent evaporated. The resulting solid or oil can then often be successfully recrystallized to achieve high purity.
Q4: How can I effectively monitor the purification process by Thin-Layer Chromatography (TLC)?
A4: TLC is your most critical tool. Use a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4. A common eluent system for related carbazoles is a mixture of petroleum ether and ethyl acetate.[4][5] Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate solution, which is effective for visualizing a wide range of organic compounds. Pure fractions should show a single spot with a consistent Rf value.[4]
Troubleshooting Guide: Common Purification Issues
| Problem | Probable Cause(s) | Solutions & Recommendations |
| Poor Separation in Column Chromatography (Overlapping spots on TLC) | Inappropriate Solvent System: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in streaking and poor movement off the baseline. | Optimize the Eluent: Systematically test different ratios of petroleum ether:ethyl acetate using TLC. A gradient elution, starting with a low polarity (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increasing the polarity, often provides the best separation.[4] |
| Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel. | Maintain Proper Ratio: A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.[7] For difficult separations, a higher ratio is recommended. | |
| Low Recovery After Purification | Product Insolubility: The product may have precipitated during the workup or extraction phases. | Ensure Proper pH and Solvent Choice: During aqueous workup, ensure the pH is adjusted correctly to keep the product in the organic phase.[4] Use an appropriate extraction solvent in sufficient volumes. |
| Irreversible Adsorption: The product may be strongly adsorbing to the silica gel, especially if it is basic in nature. | Deactivate Silica Gel: Add 1% triethylamine to the eluent system to cap active silanol groups and reduce tailing and irreversible adsorption of amine-containing compounds.[4] | |
| Product Degradation: The compound may be unstable on silica gel over long periods. | Work Efficiently: Do not leave the compound on the column for an extended time. If the separation is slow, consider using flash chromatography to speed up the process. | |
| Oiling Out During Recrystallization | Solution Cooled Too Quickly: Rapid cooling does not allow for proper crystal lattice formation. | Ensure Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation. Insulating the flask can help slow the initial cooling rate. |
| Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to precipitate as an oil. | Use a Solvent Pair: If a single solvent is ineffective, try a solvent pair (e.g., ethanol/water or dichloromethane/hexane). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity persists, then heat to redissolve and cool slowly.[4] | |
| Impurity Presence: Impurities can inhibit crystallization and lower the melting point. | Pre-purify: If oiling out persists, the material likely requires purification by column chromatography first to remove the problematic impurities. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of crude 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one containing multiple impurities.
-
TLC Analysis & Eluent Selection:
-
Dissolve a small sample of the crude product in dichloromethane or ethyl acetate.
-
Spot on a silica gel TLC plate and develop in various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal system will show good separation between the product spot (aim for Rf ≈ 0.3) and its impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate).[4]
-
Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column, allowing it to absorb into the silica before adding more eluent.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution progress by TLC, spotting every few fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 petroleum ether:ethyl acetate) to elute the product.[4]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid product that is already relatively pure.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol) at room temperature. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot recrystallization solvent (e.g., ethanol) needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Visualization and Data Presentation
Purification Method Selection Workflow
The following diagram outlines the decision-making process for selecting the most appropriate purification strategy based on the characteristics of the crude product.
Caption: Decision workflow for purifying 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
Comparison of Purification Methods
| Feature | Recrystallization | Column Chromatography | Preparative HPLC |
| Primary Use Case | Final polishing of >90% pure solids | Primary purification of complex mixtures or oils | Separation of isomers or trace impurities |
| Resolution | Low to Medium | Medium to High | Very High |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to hundreds of grams) | Poor (milligrams to a few grams) |
| Speed | Fast | Slow to Medium | Slow |
| Cost | Low (solvent cost) | Medium (solvent and silica cost) | High (instrumentation, columns, solvents) |
| Typical Yield | High (can be >90%) | Moderate (typically 60-85%)[4] | Low to Moderate |
References
-
Sridharan, M., Rajendra Prasad, K. J., Gunaseelan, A. T., Thiruvalluvar, A., & Linden, A. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. PMC. Retrieved from [Link]
-
IUCr. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]
-
(n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2,3,9-Tetrahydro-6-methoxy-4H-carbazol-4-one. Retrieved from [Link]
-
R Discovery. (2008, March 29). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]
- Google Patents. (n.d.). CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one.
-
(n.d.). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. PMC. Retrieved from [Link]
-
(n.d.). AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-methoxy-2,3,4,9-tetrahydro-1h-carbazol-1-amine (C13H16N2O). Retrieved from [Link]
-
Research and Reviews. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Carvedilol-impurities. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemsrc. (2025, August 27). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Carbazolones and 3-Acetylindoles via Oxidative C-N Bond Formation through PIFA-Mediated Annulation of 2-Aryl Enaminones. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one - Google Patents [patents.google.com]
- 3. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
Technical Support Center: Optimizing Temperature for Fischer Indole Synthesis of Methoxy-Carbazoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis (FIS) of methoxy-carbazoles. Methoxy-substituted phenylhydrazines present unique thermal and electronic profiles during FIS. The electron-donating nature of the methoxy group accelerates the key [3,3]-sigmatropic rearrangement but also increases the substrate's susceptibility to oxidative decomposition and tar formation at elevated temperatures.
This guide provides causal explanations, optimized protocols, and troubleshooting steps to help researchers and drug development professionals maximize their yields.
Section 1: Mechanistic Temperature Dependency Workflow
Understanding the thermal logic of the FIS pathway is critical. The diagram below illustrates where temperature control dictates the success or failure of synthesizing methoxy-carbazoles.
Figure 1: Temperature dependency logic in the Fischer Indole Synthesis of methoxy-carbazoles.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is temperature control more critical for methoxy-carbazoles compared to unsubstituted carbazoles? A: The methoxy group (-OCH3) is strongly electron-donating via resonance. In the FIS mechanism, the rate-determining step is often the [3,3]-sigmatropic rearrangement of the enamine tautomer[1]. Electron-rich phenyl rings stabilize the transition state, significantly lowering the activation energy required for this rearrangement[2]. Consequently, methoxy-substituted substrates require milder temperatures (typically 65°C–90°C) compared to electron-deficient or unsubstituted analogs[3]. Exceeding the optimal temperature for methoxy-substrates rapidly leads to N-N bond cleavage, demethylation, and the formation of intractable polymeric tars[4].
Q2: How do solvent and catalyst choices dictate my operating temperature? A: The boiling point of the solvent and the pKa of the acid catalyst are inextricably linked to the reaction temperature. Using a strong acid like 4, but at high temperatures, it is too harsh for electron-rich methoxy-hydrazones[4]. Modern optimized protocols utilize milder acids or ionic liquids in lower-boiling solvents (like methanol at 65°C)[5] or 3 (like tartaric acid/dimethylurea melts at 70°C) to provide sufficient thermal energy without degrading the product[3].
Table 1: Quantitative Temperature and Catalyst Optimization Data for 6-Methoxy-1,2,3,4-tetrahydrocarbazole
| Acid Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Observation / Causality |
| Polyphosphoric Acid (PPA) | Neat | 150°C | 0.25 | < 30% | Severe tar formation; harsh conditions degrade the electron-rich intermediate. |
| Acetic Acid (AcOH) | AcOH | 90°C - 100°C | 3.0 | 70 - 75% | Standard classical conditions; moderate yield, some side reactions. |
| [bmim][BF4] (20 mol%) | Methanol (MeOH) | 65°C (Reflux) | 7.0 | 91% | Mild Lewis acidity combined with low temp prevents decomposition. |
| l-(+)-TA:DMU Melt | Neat (Melt) | 70°C | 1.0 - 2.0 | > 85% | Melt acts as both solvent and mild acid catalyst; highly efficient. |
Section 3: Self-Validating Experimental Protocol
Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole via Mild Temperature Control This protocol utilizes a mild acid catalyst in a low-boiling solvent to prevent the thermal degradation typical of methoxy-substituted indoles[5].
Materials:
-
4-Methoxyphenylhydrazine hydrochloride (1.0 equiv, 10 mmol)
-
Cyclohexanone (1.05 equiv, 10.5 mmol)
-
Methanol (HPLC grade, 20 mL)
Step-by-Step Methodology:
-
Hydrazone Formation (Ambient Phase): In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-methoxyphenylhydrazine hydrochloride (10 mmol) in 20 mL of methanol. Add cyclohexanone (10.5 mmol) dropwise at room temperature (20°C–25°C).
-
Self-Validation Checkpoint 1: Stir for 30 minutes. An aliquot analyzed by TLC (Hexanes:EtOAc 8:2) should show the complete disappearance of the ketone and the formation of a new, less polar spot corresponding to the hydrazone intermediate.
-
-
Catalyst Addition: Add the mild acid catalyst (e.g., 20 mol% [bmim][BF4] or 1.0 g sulfonic acid resin).
-
Controlled Thermal Rearrangement: Attach a reflux condenser and heat the mixture in a precisely controlled oil bath or heating block set to 65°C (gentle methanol reflux).
-
Causality: Maintaining exactly 65°C provides enough thermal energy to drive the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination, while remaining well below the >100°C threshold where methoxy-indole derivatives begin to polymerize.
-
-
Reaction Monitoring: Maintain heating for 5–7 hours. Monitor via LC-MS or TLC every 2 hours.
-
Self-Validation Checkpoint 2: The reaction is complete when the hydrazone intermediate is fully consumed, and ammonia evolution ceases. The mixture will darken slightly but should not turn opaque black (which indicates tar formation).
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. If using a solid resin catalyst, filter it out. Concentrate the methanol under reduced pressure (bath temp < 40°C).
-
Purification: Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na2SO4, and evaporate. Recrystallize from cold ethanol to yield pure 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole as a crystalline solid.
Section 4: Troubleshooting Guide
Issue 1: Low Yield with Heavy Tar Formation (Black, Intractable Mixture)
-
Cause: The reaction temperature is too high, or the acid catalyst is too strong for the electron-rich methoxy substrate.4[4]. Methoxy groups activate the indole ring toward electrophilic attack, leading to auto-polymerization under harsh conditions.
-
Solution: Immediately reduce the reaction temperature. Switch from high-boiling solvents (like toluene or neat acetic acid at >100°C) to lower-boiling solvents (like methanol or ethanol at 65°C–80°C). Replace strong mineral acids with milder alternatives like Lewis acidic ionic liquids or solid-supported sulfonic acids.
Issue 2: Reaction Stalls at the Hydrazone Intermediate (Incomplete Conversion)
-
Cause: The temperature is insufficient to overcome the activation energy barrier for the [3,3]-sigmatropic rearrangement. 1[1].
-
Solution: If operating below 60°C, increase the temperature in 10°C increments. If the solvent boils before complete conversion, switch to a slightly higher boiling solvent (e.g., from methanol to ethanol, raising the reflux temp from 65°C to 78°C). Ensure the acid catalyst is active and not neutralized by basic impurities.
Issue 3: N-N Bond Cleavage (Formation of Aniline Derivatives)
-
Cause: 4[4]. Electron-donating substituents (like -OCH3) stabilize the intermediate that leads to the homolytic or heterolytic cleavage of the N-N bond before the rearrangement can occur, especially under prolonged heating.
-
Solution: This is a competing kinetic pathway. To favor the FIS rearrangement over N-N cleavage, optimize the temperature to the lowest effective point and minimize reaction time.1[1], thereby outcompeting the slower degradation pathways.
References
- BenchChem. "Technical Support Center: Optimizing the Fischer Indole Synthesis." BenchChem.
- BenchChem. "Optimization of reaction conditions for Fischer indole synthesis (temperature, solvent)." BenchChem.
- Organic Chemistry Portal. "Fischer Indole Synthesis." Organic Chemistry Portal.
- ACS Publications. "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 2012.
- Sajjadifar, S., et al. "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 2010.
- Kumar, A., et al. "Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol." Organic Communications, 2013.
- West Virginia University. "Palladium-catalyzed synthesis of carbazole derivatives." The Research Repository @ WVU.
- NIH. "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." PMC.
- Banaras Hindu University. "Synthesis and Chemistry of Indole." BHU.
- AKJournals. "Fischer Indole Reaction in Batch and Flow Employing a Sulfonic Acid Resin." Journal of Flow Chemistry, 2016.
Sources
Technical Support Center: Stability of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Welcome to the technical support guide for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this carbazole derivative in their experimental workflows. Our goal is to provide a comprehensive resource based on established chemical principles and data from structurally related compounds to anticipate and troubleshoot stability issues, particularly under acidic conditions.
Preamble: Direct, peer-reviewed stability studies on 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one are not extensively available in public literature. Therefore, this guide synthesizes information from studies on the broader tetrahydrocarbazole and carbazolone families, general principles of organic chemistry, and forced degradation methodologies.[1][2] The insights provided are intended to serve as a robust starting point for your experimental design and troubleshooting efforts.
Structural & Physicochemical Profile
Understanding the molecule's structure is fundamental to predicting its behavior. The key features of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one are the tetrahydrocarbazole core, a ketone at the 3-position which creates an α,β-unsaturated enone system, and an electron-donating methoxy group on the aromatic ring.
Caption: Molecular structure of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | N/A |
| Molecular Weight | 215.25 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | [3] |
| Core Scaffold | Tetrahydrocarbazole |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the tetrahydrocarbazole scaffold under acidic conditions? A1: The carbazole ring system is generally robust and chemically stable due to its aromaticity.[4] Many syntheses of tetrahydrocarbazole derivatives are performed under acidic conditions, such as the classic Fischer indole synthesis, which indicates the resilience of the core structure.[3][5] The indole-like nitrogen is very weakly basic, requiring strong acids for protonation.[4] While protonation can alter solubility and color, it does not inherently signify degradation of the core.[4]
Q2: How does the ketone at the 3-position affect stability in acid? A2: The ketone at the 3-position, conjugated with the double bond between C4a and C9a, forms an enone system. This is the most reactive part of the molecule under acidic conditions. The carbonyl oxygen can be protonated by acid, which activates the molecule for several potential reactions. In strongly acidic or heated conditions, this could lead to isomerization, rearrangement, or even polymerization, depending on the specific reaction environment.
Q3: What are the most likely degradation pathways for this molecule under acid stress? A3: While specific pathways are unconfirmed, based on the enone structure, we can postulate two primary routes of degradation under harsh acidic conditions (e.g., high concentration of strong acid, elevated temperature):
-
Acid-Catalyzed Tautomerization & Aromatization: Protonation of the carbonyl could facilitate tautomerization to an enol intermediate. Subsequent dehydration and rearrangement could lead to the formation of a more stable, fully aromatic carbazole species. This is a common fate for related tetrahydrocarbazoles.
-
Michael Addition: The activated enone system could be susceptible to a Michael-type addition by a nucleophile, if present. In aqueous acidic media, this nucleophile could be water, leading to a hydroxylated derivative.
Caption: Postulated degradation pathways for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one in acid.
Q4: How does the 6-methoxy group influence the molecule's stability? A4: The methoxy group at the 6-position is electron-donating. This property generally increases the electron density of the aromatic ring system, which can enhance the overall stability of the carbazole core.[6] In the context of acid-catalyzed reactions, it can influence the electronic properties of reaction intermediates, but it is not expected to be a primary site of instability. In fact, methoxy groups are often incorporated to improve charge transport properties and thermal stability in carbazole-based materials.[6][7]
Q5: My solution of the compound turned yellow after adding acid. Is it degrading? A5: Not necessarily. A color change upon acidification is often due to the protonation of the molecule, either at the indole nitrogen or the carbonyl oxygen.[4] This alters the electronic structure (chromophore) of the molecule, leading to a change in its absorption of visible light. While this indicates an interaction with the acid, it is not definitive proof of degradation. To confirm stability, you must use a separative analytical technique like HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or kinetics | Degradation of the starting material due to overly harsh acidic conditions (concentration, temperature, or duration). | • Perform a time-course study using HPLC to determine the rate of degradation under your specific conditions.• Reduce the acid concentration or switch to a weaker Brønsted acid (e.g., p-toluenesulfonic acid instead of HCl).[8][9]• Lower the reaction temperature. |
| Appearance of multiple unknown peaks in HPLC/LC-MS | • Acid-catalyzed side reactions such as dimerization or rearrangement.• Impurities in the starting material reacting under acidic conditions. | • Verify the purity of your starting material before beginning the reaction.• Simplify the reaction matrix: assess stability in the acid/solvent system before adding other reagents.• Attempt to isolate and characterize the major unknown peak to understand the degradation pathway. |
| Poor solubility or precipitation upon acidification | Protonation of the molecule leads to the formation of a salt with a different solubility profile than the free base. | • Modify the solvent system by adding a co-solvent (e.g., THF, acetonitrile) to improve the solubility of the protonated species.• Use sonication to aid dissolution.• Consider using a different acid that may form a more soluble salt. |
| Baseline noise or peak tailing in HPLC analysis | The acidic mobile phase is interacting with residual basic sites on the HPLC column, or the analyte is interacting strongly with the silica. | • Ensure the mobile phase pH is stable and appropriate for the column.• Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).• Add a competing amine (e.g., triethylamine) to the mobile phase in small quantities if analyzing the free base. |
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized workflow to assess the intrinsic stability of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one under acidic stress.[2]
Objective: To identify potential degradation products and determine the rate of degradation in acidic conditions.
Materials:
-
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
-
HPLC-grade Methanol (MeOH) or Acetonitrile (ACN)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated HPLC system with a UV/PDA detector
Protocol Steps:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in MeOH or ACN.
-
Stress Sample Preparation:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Dilute to the mark with a 50:50 mixture of water and MeOH/ACN. This results in a final concentration of 100 µg/mL in 0.1 M HCl.
-
Prepare a parallel sample using 0.1 M HCl for milder conditions.
-
-
Control Sample: Prepare a control sample by substituting the acid with 1 mL of water.
-
Incubation: Store all samples at a controlled temperature (e.g., 60 °C). Protect from light to prevent photodegradation.
-
Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH. For the 0.1 M HCl sample, add 1 mL of 0.1 M NaOH to a 1 mL aliquot.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Monitor the chromatograms for the decrease in the parent peak area and the formation of new peaks.
Caption: General workflow for a forced degradation study.
Hypothetical Data Summary
The following table illustrates the type of data you might generate from a forced degradation study. This data is for illustrative purposes only.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 Area (%) |
| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 |
| 4 | 98.2 | 1.5 | |
| 8 | 95.9 | 3.8 | |
| 24 | 88.1 | 11.2 | |
| 1 M HCl @ 60°C | 0 | 100.0 | 0.0 |
| 4 | 85.3 | 13.9 | |
| 8 | 72.4 | 26.8 | |
| 24 | 45.6 | 51.3 |
References
- Benchchem. (n.d.). Preventing degradation of 9-(4-Nitrophenyl)-9H-carbazole during experiments.
-
Barberá, G. G., et al. (2024). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 89(1), 505-520. [Link]
-
Klare, S., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51714. [Link]
-
Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-948. [Link]
-
Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydrocarbazole.
-
Jayashankara, K. R., et al. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(4), o793. [Link]
- Semantic Scholar. (2023). Brønsted Acid-Catalyzed Synthesis of 4‑Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives.
-
Salam, L. A. (2017). Properties, environmental fate and biodegradation of carbazole. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 261-270. [Link]
- R Discovery. (2008). 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.
-
ResearchGate. (n.d.). Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. [Link]
-
Patil, S. A., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of the Indian Chemical Society, 99(2), 100305. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Stability of 2,3-dihydro-1H-carbazol.
- Benchchem. (n.d.). stability of 1H-Dibenzo(a,i)carbazole under acidic or basic conditions.
-
RSC Publishing. (n.d.). Recent approaches to the synthesis of tetrahydrocarbazoles. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one
Introduction
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one is a heterocyclic compound of interest in pharmaceutical research due to the diverse biological activities associated with the carbazole scaffold. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical step in the drug development process. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The development of a robust, stability-indicating HPLC method is paramount to accurately quantify the API and separate it from any process-related impurities and degradation products.
This guide provides an in-depth, experience-driven comparison of two common reversed-phase HPLC columns—a traditional C18 (octadecylsilane) and a Phenyl-Hexyl column—for the development of a purity and stability-indicating assay for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one. Our objective is to illustrate the decision-making process behind column selection, supported by experimental data, and to provide a comprehensive, validated methodology.
The Science of Column Selection: A Tale of Two Chemistries
The success of an HPLC separation is fundamentally governed by the interactions between the analyte, the stationary phase, and the mobile phase.[1] In reversed-phase chromatography, the most widely used HPLC mode, a non-polar stationary phase is paired with a polar mobile phase.[2][3][4]
-
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase HPLC, featuring long alkyl chains (18 carbons) bonded to silica particles. Their primary retention mechanism is hydrophobic (van der Waals) interactions.[4] They are highly effective for separating a wide range of non-polar to moderately polar compounds.[2]
-
Phenyl-Hexyl Columns: This stationary phase incorporates a phenyl ring connected to the silica via a hexyl linker. It offers a mixed-mode retention mechanism. In addition to hydrophobic interactions from the alkyl linker, it provides π-π interactions between the phenyl ring of the stationary phase and aromatic or unsaturated analytes.[1] This can introduce unique selectivity for compounds containing aromatic rings, such as our target carbazole derivative.
The core hypothesis of this guide is that the Phenyl-Hexyl column may offer superior resolution for 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one and its potential aromatic degradation products due to these supplementary π-π interactions.
Experimental Design and Protocols
Materials and Instrumentation
| Item | Description |
| Analyte | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one (Reference Standard >99.5%) |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD) |
| Columns | 1. Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm 2. Phenomenex Kinetex® Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Chemicals | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q® or equivalent), Formic Acid (LC-MS Grade), Hydrochloric Acid (AR Grade), Sodium Hydroxide (AR Grade), Hydrogen Peroxide (30%, AR Grade) |
| Software | OpenLab CDS or equivalent |
Workflow for Method Development
The following diagram outlines the systematic approach taken for method development and comparison.
Caption: A systematic workflow for HPLC method development and column comparison.
Detailed Experimental Protocols
Protocol 1: Analyte Characterization
-
Prepare a stock solution of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one at approximately 1 mg/mL in methanol to assess solubility.
-
Further dilute the stock solution to 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Acquire a UV-Visible spectrum from 200 to 400 nm using the DAD to determine the wavelength of maximum absorbance (λmax) for detection.
Protocol 2: Forced Degradation Study Forced degradation studies are essential to evaluate the stability-indicating properties of an analytical method.[5]
-
Prepare five separate solutions of the analyte at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight for 24 hours.
-
Dilute all stressed samples to a final concentration of approximately 100 µg/mL before injection.
Comparative Method Performance
Initial Screening and Optimization
The analyte was found to be freely soluble in methanol and acetonitrile. The UV spectrum showed a λmax at approximately 346 nm, which was selected for detection.[6] An initial broad gradient on the C18 column indicated that a mixture of acetonitrile and water provided better peak shapes than methanol and water. A small amount of formic acid (0.1%) was added to the aqueous mobile phase to improve peak symmetry by ensuring the secondary amine in the carbazole ring was protonated.
After optimization, the following gradient conditions were established for comparison.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-20 min (30-80% B), 20-25 min (80% B), 25.1-30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 346 nm |
Forced Degradation Results: A Head-to-Head Comparison
The forced degradation study revealed significant degradation under acidic, basic, and oxidative conditions, with minor degradation under thermal and photolytic stress. This is consistent with the known susceptibility of carbazole structures to oxidation and harsh pH conditions.[7] The stressed samples were then analyzed on both the C18 and Phenyl-Hexyl columns using the optimized method.
Caption: Logical comparison of C18 and Phenyl-Hexyl column selectivity for aromatic compounds.
Results and Discussion
The analysis of the base-hydrolyzed sample, which showed the most complex degradation profile, provided the clearest differentiation between the two columns.
| Performance Metric | C18 Column | Phenyl-Hexyl Column | Comment |
| Analyte Retention Time (min) | 15.2 | 16.5 | Increased retention on Phenyl-Hexyl suggests π-π interaction. |
| Critical Pair Resolution (Rs) * | 1.4 | 2.1 | Phenyl-Hexyl provides baseline separation (Rs > 1.5). |
| Analyte Tailing Factor | 1.2 | 1.1 | Both columns provide good peak symmetry. |
* Critical Pair Resolution refers to the resolution between the main analyte peak and the closest eluting degradation impurity.
Chromatographic Data Interpretation:
-
C18 Column: The C18 column provided good retention and separation for most degradation products. However, a significant impurity (Degradant 1, RRT ~1.05) was only partially resolved from the main analyte peak (Rs = 1.4). This resolution is below the generally accepted minimum of 1.5 for baseline separation, which could lead to inaccurate quantification of purity.
-
Phenyl-Hexyl Column: The Phenyl-Hexyl column demonstrated superior performance. The main analyte peak was retained longer, and crucially, the resolution of Degradant 1 increased to 2.1, indicating complete baseline separation. This enhanced selectivity is attributed to the π-π interactions between the phenyl rings of the stationary phase and the aromatic carbazole core of the analyte and its degradants. This additional interaction mechanism provides a different selectivity profile compared to the purely hydrophobic C18 phase, allowing for the separation of structurally similar compounds.
Method Validation and Trustworthiness
The developed method using the Phenyl-Hexyl column was selected for further validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][8][9][10][11]
A summary of the validation parameters and typical acceptance criteria is provided below:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity of the analyte peak is >990 (using DAD). No interference at the analyte retention time from blank or placebo. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (resolution, tailing factor) remain within limits when flow rate, column temperature, and mobile phase composition are varied slightly. |
The self-validating nature of this protocol lies in the forced degradation study. By demonstrating the separation of the main peak from all generated degradation products, the method proves its specificity and stability-indicating nature from the outset.
Conclusion and Recommendation
While both the C18 and Phenyl-Hexyl columns are suitable for reversed-phase HPLC, the Phenyl-Hexyl column offers superior selectivity and resolution for the purity analysis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one and its degradation products. The mixed-mode retention mechanism, combining hydrophobic and π-π interactions, was critical for resolving a key impurity that co-eluted on the standard C18 column.
For researchers developing methods for aromatic heterocyclic compounds like carbazole derivatives, this guide demonstrates the value of screening alternative stationary phase chemistries beyond the standard C18. The Phenyl-Hexyl phase provides an orthogonal selectivity that can be the key to developing a robust, accurate, and stability-indicating method suitable for regulatory submission.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- A Comprehensive Guide to Selecting HPLC Columns - Labtech. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (n.d.).
- Tandem HPLC Columns in One Separation for Polar and Non Polar Compounds - Tips and Suggestions. (2026, February 7).
- Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds | Journal of Chromatographic Science | Oxford Academic. (n.d.).
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency. (2023, December 14).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2022, April 15).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
- HPLC Column Selection Guide - Phenomenex. (n.d.).
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
- Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (2018, February 16).
- Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry - PubMed. (2004, March 25).
- Degradation of carbazole, dibenzothiophene, and dibenzofuran at low temperature by Pseudomonas sp. strain C3211 - PubMed. (2003, April 15).
- Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at... - ResearchGate. (n.d.).
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 - ResearchGate. (n.d.).
- Degradation of carbazole and its derivatives by a Pseudomonas sp - PubMed. (2006, December 15).
- Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp - PubMed. (2004, April 15).
- Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples | Analytical Chemistry - ACS Publications. (n.d.).
- Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column. (n.d.).
- Properties, environmental fate and biodegradation of carbazole - PMC. (2017, May 31).
- preventing degradation of carbazole compounds during synthesis - Benchchem. (n.d.).
- Reversed Phase HPLC Columns - Phenomenex. (n.d.).
Sources
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- 2. labtech.tn [labtech.tn]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation of Synthesis Routes for 6-Methoxy-1,2,3,4-Tetrahydrocarbazole: A Comparative Guide
Executive Summary
6-Methoxy-1,2,3,4-tetrahydrocarbazole (CAS: 13070-45-6) is a highly versatile heterocyclic scaffold, serving as a critical intermediate in the development of indole alkaloids, central nervous system therapeutics, and advanced functional materials[1]. While the classical Fischer indole synthesis remains the foundational method for its preparation, modern demands for scalability, high throughput, and environmental sustainability have driven the evolution of synthetic routes.
This guide provides an objective, data-backed comparison of classical batch synthesis, ultrasonic-assisted methods, continuous flow microreactors, and green ionic liquid catalysis. By analyzing the underlying mechanistic causality of each approach, this document equips researchers with the necessary insights to select and validate the optimal synthetic route for their specific drug development or scale-up needs.
Mechanistic Grounding & Route Logic
The synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole predominantly relies on the Fischer Indole Synthesis , which involves the acid-catalyzed condensation of p-methoxyphenylhydrazine with cyclohexanone[1].
Causality in the Reaction Mechanism
-
Hydrazone Formation: The initial condensation yields an arylhydrazone.
-
Tautomerization: Acid catalysis protonates the imine nitrogen, driving tautomerization to an ene-hydrazine intermediate.
-
[3,3]-Sigmatropic Rearrangement: This is the rate-determining step. The electron-donating methoxy group at the para-position of the phenylhydrazine increases the electron density of the aromatic ring. This electronic effect lowers the activation energy for the N-N bond cleavage and subsequent C-C bond formation.
-
Re-aromatization & Ammonia Loss: The intermediate cyclizes and eliminates ammonia to form the stable indole core.
The Engineering Challenge: While the methoxy group accelerates the rearrangement, it also renders the resulting electron-rich indole highly susceptible to oxidative degradation and polymerization at high temperatures. Therefore, prolonged heating in classical batch reactors often leads to "tar" formation and reduced yields. Modern routes (ultrasound and continuous flow) solve this by enhancing mass/heat transfer, thereby minimizing the residence time of the sensitive product in harsh conditions[2],.
Fig 1. Mechanistic workflow comparing batch, flow, and green synthesis routes.
Quantitative Comparison of Synthetic Routes
To objectively evaluate the performance of each methodology, we must compare them across yield, reaction time, and scalability. The data below synthesizes findings from validated experimental protocols[2],[3],,[4].
| Synthesis Method | Catalyst / Solvent System | Reaction Time | Yield (%) | Scalability / Throughput | Key Advantage |
| Classical Batch | Glacial Acetic Acid | 2 - 5 hours | 72 - 88% | Low (Thermal limits) | Simple setup, readily available reagents. |
| Ultrasonic-Assisted | AcOH / TFA (1:3 ratio) | 15 - 30 mins | 88 - 98% | Medium | Acoustic cavitation drastically lowers reaction time. |
| Continuous Flow (MW) | AcOH / MeCN | < 5 mins | > 75% | High (~100 g/h) | Superior heat transfer; prevents product degradation. |
| Green Ionic Liquid | [(HSO₃-p)₂im][HSO₄] / Water | 1 - 2 hours | 87% | Medium | Reusable catalyst, avoids toxic organic solvents. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system, meaning that failure at any step should be immediately detectable before proceeding to the next. Below are two optimized workflows for synthesizing 6-methoxy-1,2,3,4-tetrahydrocarbazole.
Protocol A: Ultrasonic-Assisted Synthesis (Optimized for High Yield)
Causality: Ultrasonic irradiation generates localized acoustic cavitation, creating micro-hotspots that accelerate the sigmatropic rearrangement without raising the bulk temperature of the solvent. The addition of Trifluoroacetic acid (TFA) provides the strong acidity needed to rapidly protonate the β -nitrogen, facilitating the electrocyclic step at lower temperatures (45-50 °C)[2].
Step-by-Step Methodology:
-
Preparation: In a reaction vessel, combine equimolar amounts (e.g., 10 mmol) of p-methoxyphenylhydrazine hydrochloride and cyclohexanone.
-
Catalyst Addition: Add 10 mL of a solvent mixture containing Glacial Acetic Acid and Trifluoroacetic Acid in a 1:3 molar ratio.
-
Irradiation: Submerge the vessel in an ultrasonic bath (25–59 kHz) and maintain the bulk temperature at 45–50 °C[2].
-
In-line Validation (TLC): Monitor the reaction every 5 minutes using Thin Layer Chromatography (Eluent: Hexane/EtOAc 8:2). The disappearance of the hydrazine spot validates the completion of the hydrazone intermediate phase.
-
Quenching: Once complete (typically 15–20 mins), pour the mixture into ice-cold water to halt the reaction and precipitate the crude product.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Recrystallize from ethanol.
Protocol B: Continuous Flow Microwave-Assisted Synthesis (Optimized for Scale-Up)
Causality: Pumping reagents through a miniaturized helical reactor inside a microwave cavity ensures uniform electromagnetic heating. The high surface-area-to-volume ratio allows for instantaneous heat dissipation upon exiting the reactor, preventing the electron-rich methoxy-carbazole from thermally degrading,[4].
Step-by-Step Methodology:
-
Solution Prep: Prepare Solution A: Cyclohexanone in AcOH (2.0 M). Prepare Solution B: p-Methoxyphenylhydrazine in MeCN (2.2 M).
-
System Priming: Prime the continuous flow microreactor system with pure solvent to establish a baseline pressure of 2.5 MPa (necessary to prevent solvent boiling at high temperatures).
-
Flow Execution: Pump Solutions A and B at equal flow rates (e.g., total flow rate of 15 mL/min) into the helical glass tube reactor inside the microwave cavity.
-
Thermal Control: Set the microwave irradiation to maintain an exit temperature of exactly 200–210 °C.
-
Collection & Isolation: Collect the output stream in a vessel submerged in an ice bath. Neutralize the continuous output with 2N NaOH, extract with EtOAc, and concentrate to yield the product.
Fig 2. Self-validating experimental workflow with integrated feedback loops.
Analytical Validation & Quality Control
To definitively confirm the structural integrity and purity of the synthesized 6-methoxy-1,2,3,4-tetrahydrocarbazole, the following analytical validations must be performed.
-
Melting Point Analysis: The pure crystalline solid should exhibit a sharp melting point between 87–89 °C [1]. A depressed or broadened melting point directly indicates incomplete cyclization or the presence of unreacted hydrazone.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Causality of Signals: The presence of the methoxy group is definitively confirmed by a sharp singlet integrating to 3 protons at δ ~3.8 ppm [2].
-
The formation of the tetrahydrocarbazole core is validated by the distinct aliphatic multiplets of the cyclohexyl ring: δ 1.8–2.0 ppm (4H, m) and δ 2.6–2.8 ppm (4H, t)[2].
-
The indole N-H proton typically appears as a broad singlet around δ 7.5–8.3 ppm , highly dependent on the concentration and solvent hydrogen-bonding[2].
-
References
-
TSI Journals - Improved Synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation. Available at: [Link]
- Google Patents - CN101508669A - Green synthesis of indole compounds.
-
RSC Advances - Continuous flow synthesis of 1,2,3,4-tetrahydrocarbazole. Available at: [Link]
-
ORCA (Cardiff University) - Synthesis of substituted indoles using continuous flow micro reactors. Available at:[Link]
Sources
Safety Operating Guide
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one proper disposal procedures
As a Senior Application Scientist, I recognize that handling complex heterocyclic intermediates like 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS 25473-71-6) requires more than generic safety data—it demands a mechanistic understanding of the compound's lifecycle and degradation pathways.
This compound, characterized by its carbazole ring, methoxy group, and reactive ketone, presents specific operational challenges. Standard municipal disposal or drain discharge is strictly prohibited. When subjected to combustion, the nitrogen heteroatom within the carbazole framework oxidizes to form toxic nitrogen oxides (NOx), necessitating specialized thermal destruction protocols.
The following guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and final disposal of this chemical, ensuring absolute compliance with federal environmental and occupational safety standards.
Phase 1: Point-of-Generation Segregation and Containment
1. Isolate Waste Streams
-
Action: Separate the carbazole derivative waste into solid streams (e.g., spent powders, contaminated Kimwipes, nitrile gloves) and liquid streams (e.g., reaction mother liquors, solvent washings).
-
Causality: Solid and liquid wastes possess vastly different calorific values. Segregating them ensures that the downstream incinerator maintains a stable combustion temperature, preventing the formation of toxic polycyclic aromatic hydrocarbons (PAHs) caused by incomplete combustion.
-
Self-Validation: Visually inspect waste containers daily to ensure no phase-mixing has occurred.
2. Chemical Containerization
-
Action: Store solid waste in high-density polyethylene (HDPE) containers. Liquid solvent mixtures containing the compound must be stored in compatible glass or PTFE-lined carboys.
-
Causality: The methoxy and ketone functional groups can interact with low-grade plastics over time. HDPE and PTFE provide chemical inertness, preventing leaching, degradation, and secondary laboratory spills[1].
3. Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-3-one / Toxic Organic Intermediate" and include the exact accumulation start date.
-
Causality: Unmarked or vaguely marked containers are the leading cause of laboratory cross-contamination and emergency response failures. The [1] mandates strict hazard communication to protect downstream waste handlers and emergency responders[2].
Phase 2: Secondary Containment and Storage
1. Cabinet Storage
-
Action: Place all sealed waste containers inside a dedicated, ventilated chemical storage cabinet equipped with secondary containment sumps.
-
Causality: Secondary containment acts as a critical fail-safe. If a primary container fractures, the sump captures the material, preventing it from reaching the laboratory floor or contaminating floor drains[1].
-
Self-Validation: Conduct weekly inspections of the containment sump for chemical pooling or vapor accumulation.
2. Accumulation Monitoring
-
Action: Strictly adhere to the 90-day or 180-day accumulation limits dictated by your facility's generator status. Do not exceed a maximum load of 15 kg per cabinet shelf.
-
Causality: Overloaded shelves risk structural failure, while prolonged storage of reactive organics increases the risk of auto-oxidation or internal pressure buildup [2][1].
Phase 3: Final Disposal via High-Temperature Incineration
1. Authorized Transfer
-
Action: Transfer the waste exclusively to a licensed hazardous waste management contractor.
-
Causality: Wastewater treatment plants cannot process complex carbazole rings; discharging them leads to severe environmental contamination and regulatory penalties[1].
2. Thermal Destruction
-
Action: Ensure the contractor utilizes a high-temperature incinerator operating at or above 850°C (1,562°F).
-
Causality: High thermal oxidation is mechanistically required to break the robust aromatic bonds of the carbazole ring, achieving the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE) [3][3].
3. NOx Neutralization (Critical Step)
-
Action: Verify that the incineration facility employs a multi-stage wet scrubber system on their exhaust stack.
-
Causality: The nitrogen atom within the carbazole framework oxidizes during combustion to form nitrogen oxides (NOx). A wet scrubber is chemically necessary to neutralize these acidic gases before they are released into the atmosphere, preventing acid rain and ensuring compliance with [3][3].
Quantitative Parameters for Carbazole Waste Management
| Parameter | Specification | Mechanistic Rationale |
| Primary Hazard Class | Toxic / Irritant | Contains reactive ketone and methoxy functional groups. |
| Max Storage Temp | 25°C (Ambient) | Prevents thermal degradation and internal pressure buildup. |
| Incineration Temp | > 850°C (1,562°F) | Minimum thermal threshold to achieve 99.99% DRE. |
| Container Material | HDPE (Solid), Glass/PTFE (Liquid) | Ensures chemical inertness and prevents solvent leaching. |
| Max Cabinet Load | ≤ 15 kg per shelf | Complies with load handling regulations to prevent structural failure. |
Disposal Pathway Visualization
Workflow for the segregation, high-temperature incineration, and neutralization of carbazole waste.
References
-
Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Source: Labor Security System URL: [Link]
-
Title: Test Methods for Evaluating Solid Waste: Physical/Chemical Methods (SW-846), Chapter 13: Incineration Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
